molecular formula C15H21N B15223313 1-Cinnamylazepane

1-Cinnamylazepane

Katalognummer: B15223313
Molekulargewicht: 215.33 g/mol
InChI-Schlüssel: ACLWQZLLZUBDMJ-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cinnamylazepane is a chemical compound with the molecular formula C15H21N and a molecular weight of 215.33 g/mol It is characterized by the presence of an azepane ring substituted with a cinnamyl group

Vorbereitungsmethoden

The synthesis of 1-Cinnamylazepane typically involves the reaction of azepane with cinnamyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

1-Cinnamylazepane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 1-Cinnamylazepane involves its interaction with specific molecular targets and pathways. For instance, it may bind to central nervous system receptors, modulating neurotransmitter activity and exerting anxiolytic or analgesic effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with GABA receptors and other neurotransmitter systems.

Vergleich Mit ähnlichen Verbindungen

1-Cinnamylazepane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cinnamyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H21N

Molekulargewicht

215.33 g/mol

IUPAC-Name

1-[(E)-3-phenylprop-2-enyl]azepane

InChI

InChI=1S/C15H21N/c1-2-7-13-16(12-6-1)14-8-11-15-9-4-3-5-10-15/h3-5,8-11H,1-2,6-7,12-14H2/b11-8+

InChI-Schlüssel

ACLWQZLLZUBDMJ-DHZHZOJOSA-N

Isomerische SMILES

C1CCCN(CC1)C/C=C/C2=CC=CC=C2

Kanonische SMILES

C1CCCN(CC1)CC=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.